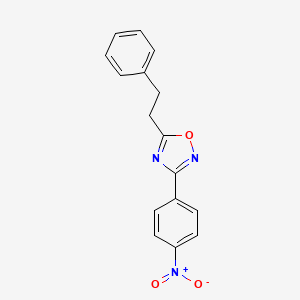![molecular formula C26H27N3O2S B5823191 N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BIH and is a hydrazide derivative of sulfonamide. It has been found to possess various biochemical and physiological properties that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular pathways, ultimately leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, it has been found to possess anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide in lab experiments is its relatively low toxicity. Additionally, it is readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to investigate the potential use of this compound in other areas, such as agriculture and food preservation.
Synthesemethoden
The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-isobutylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide in scientific research are vast. It has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antimicrobial and antifungal activities, which could be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-20(2)16-21-12-14-24(15-13-21)32(30,31)28-27-17-23-19-29(18-22-8-4-3-5-9-22)26-11-7-6-10-25(23)26/h3-15,17,19-20,28H,16,18H2,1-2H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAPIBVDKDUBHI-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)


![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
